molecular formula C21H16FN3O2S B2784405 2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895414-45-6

2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2784405
CAS No.: 895414-45-6
M. Wt: 393.44
InChI Key: WGZDMJJMVZQBES-UHFFFAOYSA-N
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Description

2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic benzamide derivative of significant interest in early-stage pharmacological research. This compound features a complex molecular architecture that integrates a 2-fluorobenzamide core, a 5-methoxybenzo[d]thiazol-2-yl group, and a pyridin-3-ylmethyl substituent. Compounds with similar structural motifs, particularly N-(benzothiazol-2-yl)benzamide analogs, have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These antagonists function as negative allosteric modulators, exhibiting state-dependent inhibition and noncompetitive antagonism of Zn2+-induced ZAC signaling . Furthermore, structurally related benzothiazole derivatives have been investigated for their potential as DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) inhibitors, which are relevant to the study of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, as well as metabolic syndromes like diabetes . The presence of the fluorine atom, a common feature in medicinal chemistry, is known to influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for confirming the identity and purity of the product to suit their specific experimental requirements.

Properties

IUPAC Name

2-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-27-15-8-9-19-18(11-15)24-21(28-19)25(13-14-5-4-10-23-12-14)20(26)16-6-2-3-7-17(16)22/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZDMJJMVZQBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H16FN3O2S
  • Molecular Weight : 393.4 g/mol
  • CAS Number : 895414-45-6

The structure features a benzothiazole moiety, a pyridine ring, and a fluorine atom, which contribute to its unique biological properties.

Synthesis Methods

The synthesis of 2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves several steps:

  • Formation of Benzothiazole : The starting material is often a substituted benzothiazole, which can be synthesized via cyclization reactions involving thiourea and appropriate aromatic aldehydes.
  • Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination techniques.
  • Amidation : The final step involves the formation of the amide bond with pyridin-3-ylmethylamine.

Antibacterial Properties

Research indicates that compounds similar to 2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide exhibit significant antibacterial activity. Specifically, benzothiazole derivatives have been shown to inhibit bacterial enzymes critical for DNA replication, such as DNA gyrase and dihydroorotase. These interactions suggest that the compound may serve as a potential antibacterial agent against various pathogens, including resistant strains .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, modifications to the benzothiazole core have been associated with enhanced cytotoxicity against cancer cell lines such as A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer). The mechanism of action often involves the induction of apoptosis and inhibition of tyrosine kinase enzymes .

In vitro studies using MTT assays have demonstrated that compounds with similar structures can significantly inhibit cell proliferation at nanomolar concentrations, showcasing their potential as lead compounds in cancer therapy .

The biological activity of 2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Apoptosis Induction : It has been observed that certain derivatives promote apoptosis in tumor cells by activating intrinsic pathways.
  • Molecular Docking Studies : Computational studies suggest that the compound has favorable binding interactions with targets like DNA gyrase B, indicating high specificity and affinity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamideBenzothiazole + Phenoxy groupAntibacterial, Anti-tubercular
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-yl)methyl)benzamideChloro + Methoxy substitutionsAnticancer, Anti-inflammatory

This table illustrates how structural modifications influence biological activity, emphasizing the importance of functional groups in drug design.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that derivatives with similar structures effectively inhibited bacterial growth in vitro, suggesting their potential for treating infections caused by resistant bacteria.
  • Cytotoxic Effects : Research on benzothiazole derivatives indicated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Research indicates that benzothiazole derivatives, including 2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, exhibit potent antiproliferative effects against various cancer cell lines. The compound's mechanism is thought to involve the inhibition of tubulin polymerization, similar to known anticancer agents like nocodazole .
    • A study showed that related benzothiazole compounds effectively inhibited cell growth in multiple cancer types, suggesting that modifications to the benzothiazole scaffold can enhance their anticancer efficacy .
  • Antimicrobial Activity
    • The compound has shown promise in the development of new antimicrobial agents. Benzothiazole derivatives are known for their activity against a range of pathogens, including bacteria and fungi. The modifications in the side chains can significantly influence their antimicrobial potency .
    • A specific study focusing on thiazole derivatives highlighted that electron-withdrawing groups at certain positions on the aromatic rings enhance antimicrobial activity, which can be relevant for designing new derivatives based on this compound .
  • Antimalarial Activity
    • Investigations into thiazole analogs have revealed significant antimalarial properties, particularly against Plasmodium falciparum. The structure-activity relationship (SAR) studies suggest that modifications similar to those in 2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide could yield compounds with enhanced activity against malaria .
  • Enzyme Inhibition
    • The compound's structural characteristics suggest potential as an inhibitor for various enzymes involved in disease processes. For instance, benzothiazole derivatives have been explored as inhibitors of xanthine oxidase and other enzymes related to metabolic pathways .
    • A recent patent describes the use of benzothiazole compounds as ubiquitin ligase inhibitors, which may open avenues for treating diseases linked to protein degradation pathways .

Case Study 1: Anticancer Activity

A study published in Nature demonstrated that a related benzothiazole derivative exhibited IC50 values below 5 µM across several cancer cell lines, indicating strong anticancer potential. The study emphasized the importance of structural modifications in enhancing potency and selectivity against cancer cells .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of various thiazole derivatives, one compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans. The research highlighted how substituents on the thiazole ring influenced antimicrobial activity, suggesting a pathway for further development based on 2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

Table 1: Key Structural Differences Among Analogs
Compound Name Core Structure Substituents Melting Point (°C) Key References
Target Compound Benzamide + benzo[d]thiazole 5-OCH₃, 2-F, pyridin-3-ylmethyl Not reported
4i () Benzamide + benzo[d]thiazole 5-OCH₃, 4-(4-ethylpiperazine)methyl 177.2
3a () Benzamide + benzo[d]thiazole None (parent structure) 185–189
Nitazoxanide () Benzamide + thiazole 5-NO₂, 2-acetyloxy 202–204
4a () Benzamide + thiazole Morpholinomethyl, pyridin-3-yl Not reported

Key Observations :

  • The 5-methoxy group on the benzo[d]thiazole (target compound and 4i) may enhance lipophilicity compared to nitro (nitazoxanide) or unsubstituted analogs (3a) .
  • The 2-fluoro substituent on the benzamide core likely reduces metabolic degradation relative to electron-donating groups .

Key Observations :

  • The pyridin-3-ylmethyl group may require specialized coupling agents, as seen in morpholinomethyl analogs () .

Key Observations :

  • 5-Substituents : Nitro (nitazoxanide) confers antiparasitic activity, while methoxy (target compound) may modulate electron density for receptor binding .
  • Thiazole vs.
  • Dual N-Substituents: The pyridin-3-ylmethyl group may confer selectivity over mono-substituted analogs (e.g., 3a) .

Physicochemical Properties

Table 4: Comparative Physicochemical Data
Compound LogP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors/Acceptors
Target Compound ~3.5 (moderate lipophilicity) Low (due to aromaticity) 1 donor, 5 acceptors
4i () ~2.8 Moderate (piperazine enhances solubility) 1 donor, 6 acceptors
Nitazoxanide ~1.5 High (polar NO₂ and acetyloxy) 2 donors, 7 acceptors
3a () ~4.0 Very low 1 donor, 4 acceptors

Key Observations :

  • Nitazoxanide’s higher solubility aligns with its clinical utility, suggesting that polar substituents (e.g., NO₂) may benefit formulation .

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Synthesis Methodology :
    • Thiazole Core Formation : React α-haloketones (e.g., 2-bromoacetophenone derivatives) with thiourea under reflux in ethanol to form the thiazole ring. Substitute with 5-methoxybenzo[d]thiazol-2-amine as a precursor .
    • Amide Coupling : Use pyridin-3-ylmethylamine and 2-fluorobenzoyl chloride in the presence of a coupling agent (e.g., HATU or DCC) in DCM under inert atmosphere. Monitor via TLC and purify via column chromatography .
    • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride), temperature (0–5°C for exothermic control), and solvent (DMF for solubility enhancement) .

Q. How can researchers characterize this compound’s structure and confirm its purity?

  • Analytical Techniques :
    • NMR Spectroscopy : Identify substituent environments (e.g., 1H NMR: δ 7.22–8.50 for aromatic protons; δ 3.60 for methoxy groups) .
    • Mass Spectrometry : Confirm molecular weight (e.g., m/z ≈ 410–440 [M+H]+) .
    • HPLC : Assess purity (>95% using C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between similar thiazole derivatives?

  • Case Study : If conflicting reports exist on antimicrobial vs. anticancer efficacy:
    • In Vitro Assays : Compare MIC (minimum inhibitory concentration) against Gram-positive bacteria (e.g., S. aureus) and IC50 values in cancer cell lines (e.g., MCF-7) under standardized protocols .
    • Structural Analysis : Use X-ray crystallography (SHELX refinement) to correlate activity with substituent positioning (e.g., fluorine’s electron-withdrawing effects) .
    • Statistical Validation : Apply ANOVA to distinguish significant differences in dose-response curves .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking :
    • Target Selection : Prioritize enzymes like PI3K or EGFR due to thiazole’s known inhibitory roles .
    • Software : Use AutoDock Vina with PDB structures (e.g., 4LKY for PI3K). Parameterize fluorine’s van der Waals radius and partial charges .
    • Validation : Compare docking scores (ΔG ≈ −9.5 kcal/mol) with experimental IC50 values .

Q. What methodologies elucidate the metabolic stability and toxicity profile of this compound?

  • In Vitro ADME :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
    • Cytotoxicity : Use MTT assay on HEK293 cells; compare LD50 values with clinical candidates (e.g., LD50 > 50 μM deemed low risk) .

Key Methodological Notes

  • Crystallography : Use SHELXL for refining high-resolution structures; hydrogen-bonding networks (e.g., N–H⋯N) stabilize molecular packing .
  • SAR Studies : Vary substituents (e.g., fluoro vs. methoxy) to assess electronic effects on bioactivity .

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